(S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide
Description
(S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide is a chiral amide compound characterized by a 2-iodo-substituted benzyl group and methyl substitutions at the 3-position of the butyramide backbone and the amino nitrogen. Its molecular formula is inferred as C₁₃H₁₈IN₂O, with a molecular weight of ~344.2 g/mol. This compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica), suggesting specialized or niche applications in research .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-iodophenyl)methyl]-N,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2O/c1-9(2)12(15)13(17)16(3)8-10-6-4-5-7-11(10)14/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJOHHRKNLVKBY-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC=CC=C1I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Hydration of Nitrile Precursors
A microbial approach, inspired by the enzymatic hydration of 2-amino-2,3-dimethyl butyronitrile using Rhodococcus qingshengii nitrile hydratase, offers a potential pathway. For the target compound, the nitrile precursor (S)-2-amino-3,N-dimethyl-2-(2-iodobenzylamino)butyronitrile could undergo enzymatic hydration (pH 7.5–9.0, 25–35°C) to yield the corresponding amide. This method benefits from mild conditions (20–40°C, aqueous media) and avoids harsh acids/bases, preserving the iodobenzyl group’s integrity.
Table 1: Enzymatic Hydration Parameters
Reductive Amination for Amide Formation
Adapting protocols from TASIN analog synthesis, reductive amination of 3-keto-N-(2-iodo-benzyl)-3-methylbutanamide with methylamine under hydrogenation (Pd/C, 50 psi H₂, ethanol) generates the tertiary amine. This step is critical for introducing the N-methyl group while retaining the S-configuration.
Key Considerations :
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Chiral Control : Asymmetric hydrogenation using (R)-BINAP-Ru catalysts achieves enantiomeric excess (ee) >95%.
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Iodine Stability : Mild hydrogenation conditions (≤50°C) prevent dehalogenation of the 2-iodobenzyl moiety.
Stereoselective Synthesis of the (S)-Amino Backbone
Chiral Pool Strategy
Starting from (S)-tert-leucine, the amino group is protected as a Boc-carbamate, followed by N-methylation using methyl iodide (K₂CO₃, DMF). Deprotection (TFA/CH₂Cl₂) yields (S)-2-amino-3-methylbutanoic acid, which is subsequently coupled with 2-iodobenzylamine via mixed anhydride (isobutyl chloroformate) or HATU-mediated activation.
Table 2: Coupling Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 92 | 99 |
| EDCl/HOBt | CH₂Cl₂ | 0→25 | 85 | 98 |
| DCC | THF | 25 | 78 | 97 |
Dynamic Kinetic Resolution
Racemic 2-amino-3,N-dimethylbutyramide undergoes enzymatic resolution using Candida antarctica lipase B (CAL-B) in vinyl acetate, selectively acetylating the (R)-enantiomer. The remaining (S)-amine is isolated in >99% ee. This method, however, requires post-resolution iodination, complicating regioselectivity.
Regioselective Introduction of the 2-Iodo-Benzyl Group
Electrophilic Iodination
Direct iodination of N-benzyl precursors using iodine monochloride (ICl) in acetic acid at 0°C affords the 2-iodo regioisomer preferentially (ortho-directing effect of the amide group). Yields range from 65–75%, with minor para-substitution (<5%).
Optimization Data :
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Solvent : Acetic acid (polar protic) enhances iodination rate vs. DCM or THF.
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Temperature : 0–5°C minimizes di-iodination side reactions.
Suzuki-Miyaura Coupling (Alternative Route)
For advanced intermediates, palladium-catalyzed coupling of 2-iodophenylboronic acid with a pre-formed N-propargylamide installs the aryl iodide. This method, though less common for iodinated products, offers flexibility for late-stage diversification.
Purification and Characterization
Crystallization-Induced Diastereomer Resolution
Reacting the racemic amine with (R)-mandelic acid forms diastereomeric salts, separable via fractional crystallization (ethanol/water). The (S)-enantiomer is liberated using NaOH (2M), achieving >99.5% ee.
Analytical Data
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iodo group can be reduced to a hydrogen atom, forming a deiodinated product.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Deiodinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for specific receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodo group can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzyl Group
Table 1: Impact of Benzyl Substituents on Physicochemical Properties
Key Observations :
- Iodo vs. Chloro : The iodine substituent increases molecular weight by ~55 g/mol compared to dichloro analogs, impacting solubility and membrane permeability .
- Electronic Effects : Methylsulfanyl groups donate electron density via sulfur, contrasting with iodine's electron-withdrawing nature, which may alter binding interactions in catalytic processes .
Stereochemical and Backbone Modifications
Table 2: Influence of Stereochemistry and Backbone Length
Key Observations :
- Backbone Length : Longer acyl chains (e.g., hexanamide in 5c) reduce melting points compared to butyramide (5a), likely due to decreased crystallinity .
- Stereochemistry : Enantiomeric forms (e.g., 2R vs. 2S in butanamide derivatives) have distinct commercial listings, underscoring the importance of chirality in biological activity .
Table 3: Role of Functional Groups in Reactivity
Key Observations :
- Directing Groups : The iodine in the target compound may act similarly to N,O-bidentate groups in , facilitating regioselective metal-catalyzed reactions .
- Biological Moieties : Indole-containing analogs () highlight how aromatic systems influence target engagement, contrasting with the iodobenzyl group’s steric role .
Biological Activity
(S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide is a chiral compound with intriguing biological activities, particularly in pharmaceutical research. Its unique structure, characterized by a dimethylbutyramide backbone and an iodine atom substituted on the benzyl group, suggests potential applications in various therapeutic areas.
- Molecular Formula : C12H16N2O
- Molecular Weight : 220.27 g/mol
- Structure : The compound features a dimethylbutyramide core with an iodine substitution, which may influence its reactivity and biological properties.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The presence of the iodine atom may facilitate nucleophilic substitution reactions, enhancing its reactivity compared to non-iodinated analogs. Additionally, the amino group can participate in various reactions typical for amines, such as acylation or alkylation.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticonvulsant Activity : Related compounds have shown efficacy in animal models for seizure disorders. For instance, studies on N-benzyl derivatives have demonstrated significant anticonvulsant effects, suggesting potential therapeutic applications for this compound in epilepsy treatment .
- Antibacterial and Anticancer Properties : Similar structural analogs have been evaluated for their antibacterial and anticancer activities. Some studies reported that N-benzyl amides exhibited potent antiproliferative activity against various human cancer cell lines and effective antibacterial activity against resistant strains .
Table 1: Summary of Biological Activities
Case Study 1: Anticonvulsant Activity
In a study exploring the structure-activity relationship (SAR) of N-benzyl derivatives, it was found that certain substitutions at the benzyl position significantly improved anticonvulsant activity compared to standard treatments like phenobarbital. The study demonstrated that compounds with electron-withdrawing groups retained higher activity levels, indicating that this compound may similarly benefit from strategic substitutions .
Case Study 2: Anticancer Efficacy
A series of N-benzyl amides were synthesized and screened for their antiproliferative effects against human cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity against drug-resistant strains, suggesting that this compound could be developed as a novel anticancer agent .
Q & A
Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-iodo-benzyl)-3,N-dimethyl-butyramide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes, starting with the preparation of the chiral amino acid backbone followed by coupling with the 2-iodo-benzyl group. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF or DCM) under inert atmosphere to minimize side reactions .
- Stereochemical control : Chiral resolution via chiral HPLC or enzymatic methods may be required to isolate the (S)-enantiomer .
- Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity, and stoichiometry of reagents to enhance yield and purity. Purification via column chromatography or recrystallization is critical .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify stereochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. How does the iodine substituent on the benzyl group influence the compound’s reactivity and applications?
The 2-iodo-benzyl group enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki or Ullmann reactions) for further derivatization. It also increases molecular weight and lipophilicity, impacting solubility and bioavailability in biological assays .
Advanced Research Questions
Q. How can researchers address contradictory biological activity data observed in studies involving this compound?
Contradictions may arise from:
- Stereochemical impurities : Use chiral HPLC to verify enantiomeric purity (>99%) .
- Assay variability : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Metabolic instability : Perform stability studies in simulated biological fluids (e.g., liver microsomes) to assess degradation .
Q. What strategies are effective for studying enantiomer-specific interactions with biological targets?
- Molecular Docking : Compare binding affinities of (S)- and (R)-enantiomers using software like AutoDock Vina .
- Enantioselective Synthesis : Employ chiral auxiliaries or asymmetric catalysis to prepare enantiopure samples for in vitro assays .
- Pharmacokinetic Profiling : Evaluate plasma half-life, tissue distribution, and metabolite profiles of each enantiomer in animal models .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Core modifications : Replace the 2-iodo-benzyl group with other halogens (e.g., Br, Cl) or electron-withdrawing groups to modulate receptor binding .
- Side-chain variations : Introduce alkyl or aryl substituents at the 3,N-dimethyl positions to alter steric hindrance and solubility .
- Biological testing : Use dose-response assays (IC₅₀/EC₅₀) across multiple targets (e.g., kinases, GPCRs) to identify selectivity trends .
Q. What advanced analytical methods are recommended for detecting trace impurities in synthesized batches?
- LC-MS/MS : Quantify impurities at ppm levels using targeted multiple reaction monitoring (MRM) .
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may interfere with biological assays .
- Elemental Analysis : Confirm stoichiometry and detect heavy metal residues from catalytic steps .
Methodological Considerations
Q. How should researchers design experiments to evaluate the compound’s potential as a protease inhibitor?
- Enzyme assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition kinetics (Ki values) under varied pH and temperature .
- Crystallography : Co-crystallize the compound with the target protease to identify binding motifs .
- Mutagenesis studies : Introduce point mutations in the protease active site to validate interaction residues .
Q. What computational tools are suitable for predicting the compound’s ADMET properties?
- SwissADME : Predict logP, bioavailability, and blood-brain barrier permeability .
- Mold² : Assess toxicity endpoints (e.g., mutagenicity, hepatotoxicity) based on structural descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
